Cas no 902433-32-3 (N-cyclohexyl-2-({8,9-dimethoxy-2-phenyl-1,2,4triazolo1,5-cquinazolin-5-yl}sulfanyl)butanamide)
N-cyclohexyl-2-({8,9-dimethoxy-2-phenyl-1,2,4triazolo1,5-cquinazolin-5-yl}sulfanyl)butanamide Chemical and Physical Properties
Names and Identifiers
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- N-cyclohexyl-2-({8,9-dimethoxy-2-phenyl-1,2,4triazolo1,5-cquinazolin-5-yl}sulfanyl)butanamide
- N-cyclohexyl-2-[(8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]butanamide
- AKOS022042751
- 902433-32-3
- N-CYCLOHEXYL-2-({8,9-DIMETHOXY-2-PHENYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)BUTANAMIDE
- N-cyclohexyl-2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)butanamide
- F3407-1763
- AKOS001823899
-
- Inchi: 1S/C27H31N5O3S/c1-4-23(26(33)28-18-13-9-6-10-14-18)36-27-29-20-16-22(35-3)21(34-2)15-19(20)25-30-24(31-32(25)27)17-11-7-5-8-12-17/h5,7-8,11-12,15-16,18,23H,4,6,9-10,13-14H2,1-3H3,(H,28,33)
- InChI Key: PLPUVIZUJCTHOL-UHFFFAOYSA-N
- SMILES: S(C1=NC2C=C(C(=CC=2C2=NC(C3C=CC=CC=3)=NN12)OC)OC)C(CC)C(NC1CCCCC1)=O
Computed Properties
- Exact Mass: 505.21476104g/mol
- Monoisotopic Mass: 505.21476104g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 36
- Rotatable Bond Count: 8
- Complexity: 720
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6
- Topological Polar Surface Area: 116Ų
N-cyclohexyl-2-({8,9-dimethoxy-2-phenyl-1,2,4triazolo1,5-cquinazolin-5-yl}sulfanyl)butanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3407-1763-2μmol |
N-cyclohexyl-2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)butanamide |
902433-32-3 | 2μmol |
$57.0 | 2023-09-10 | ||
| Life Chemicals | F3407-1763-5μmol |
N-cyclohexyl-2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)butanamide |
902433-32-3 | 5μmol |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F3407-1763-10μmol |
N-cyclohexyl-2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)butanamide |
902433-32-3 | 10μmol |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F3407-1763-20μmol |
N-cyclohexyl-2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)butanamide |
902433-32-3 | 20μmol |
$79.0 | 2023-09-10 | ||
| Life Chemicals | F3407-1763-1mg |
N-cyclohexyl-2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)butanamide |
902433-32-3 | 1mg |
$54.0 | 2023-09-10 | ||
| Life Chemicals | F3407-1763-2mg |
N-cyclohexyl-2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)butanamide |
902433-32-3 | 2mg |
$59.0 | 2023-09-10 | ||
| Life Chemicals | F3407-1763-3mg |
N-cyclohexyl-2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)butanamide |
902433-32-3 | 3mg |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F3407-1763-4mg |
N-cyclohexyl-2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)butanamide |
902433-32-3 | 4mg |
$66.0 | 2023-09-10 | ||
| Life Chemicals | F3407-1763-5mg |
N-cyclohexyl-2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)butanamide |
902433-32-3 | 5mg |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F3407-1763-10mg |
N-cyclohexyl-2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)butanamide |
902433-32-3 | 10mg |
$79.0 | 2023-09-10 |
N-cyclohexyl-2-({8,9-dimethoxy-2-phenyl-1,2,4triazolo1,5-cquinazolin-5-yl}sulfanyl)butanamide Related Literature
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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4. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on N-cyclohexyl-2-({8,9-dimethoxy-2-phenyl-1,2,4triazolo1,5-cquinazolin-5-yl}sulfanyl)butanamide
Introduction to N-cyclohexyl-2-({8,9-dimethoxy-2-phenyl-1,2,4triazolo1,5-cquinazolin-5-yl}sulfanyl)butanamide (CAS No. 902433-32-3)
N-cyclohexyl-2-({8,9-dimethoxy-2-phenyl-1,2,4triazolo1,5-cquinazolin-5-yl}sulfanyl)butanamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, identified by its CAS number 902433-32-3, represents a novel molecular entity with a complex structural framework. The presence of multiple heterocyclic rings and functional groups makes it a subject of intense study for its potential applications in drug discovery and therapeutic interventions.
The molecular structure of N-cyclohexyl-2-({8,9-dimethoxy-2-phenyl-1,2,4triazolo1,5-cquinazolin-5-yl}sulfanyl)butanamide features a N-cyclohexyl side chain attached to a butanamide backbone. This backbone is further modified by a sulfanyl group connected to a triazolocquinazoline moiety. The triazolocquinazoline core is particularly noteworthy due to its presence of 8,9-dimethoxy and 2-phenyl substituents, which contribute to the compound's unique electronic and steric properties.
In recent years, there has been a growing interest in heterocyclic compounds for their diverse biological activities. The triazolocquinazoline scaffold is known for its role in various pharmacological applications, including antiviral, anticancer, and anti-inflammatory agents. The incorporation of the 8,9-dimethoxy and 2-phenyl groups enhances the compound's binding affinity to biological targets, making it a promising candidate for further investigation.
The sulfanyl group in N-cyclohexyl-2-({8,9-dimethoxy-2-phenyl-1,2,4triazolo1,5-cquinazolin-5-yl}sulfanyl)butanamide introduces additional reactivity and functionalization possibilities. Sulfanyl groups are known to participate in various chemical reactions, including nucleophilic substitution and oxidation processes. This feature makes the compound a versatile intermediate in synthetic chemistry and drug development.
The butanamide moiety serves as a crucial pharmacophore in many bioactive molecules. It can interact with biological targets through hydrogen bonding and hydrophobic interactions. The N-cyclohexyl group provides steric hindrance and enhances the solubility of the compound in both aqueous and organic solvents. This balance between hydrophilicity and lipophilicity is often essential for achieving optimal pharmacokinetic properties.
Recent studies have highlighted the potential of N-cyclohexyl-2-({8,9-dimethoxy-2-phenyl-1,2,4triazolo1,5-cquinazolin-5-yl}sulfanyl)butanamide as a lead compound for drug discovery. Researchers have been exploring its interactions with various enzymes and receptors relevant to human health. For instance, preliminary computational studies suggest that this compound may exhibit inhibitory activity against certain kinases involved in cancer progression. Additionally, its structural features could make it useful in developing treatments for inflammatory diseases.
The synthesis of N-cyclohexyl-2-({8,9-dimethoxy-2-phenyl-1,2,4triazolo1,5-cquinazolin-5-yll)sulfanyl)butanamide presents several challenges due to its complex structure. However, advances in synthetic methodologies have made it increasingly feasible to construct such molecules with high precision. Techniques such as multi-step organic synthesis combined with modern catalytic processes have enabled chemists to produce this compound in sufficient quantities for biological testing.
In conclusion,N-cyclohexyl - 2 - ({8,9 - dimethoxy - 2 - phenyl - 1, 2, 4 - triazolo 1, 5 - cquinazolin - 5 - yl} sulfanyl) butanamide (CAS No. 902433 -32 -3) is a structurally intricate compound with significant potential in pharmaceutical research。 Its unique combination of heterocyclic rings、functional groups、and substituents makes it an attractive candidate for further exploration。 As our understanding of its biological activities grows,this compound may emerge as a valuable tool in the development of new therapeutic agents。
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